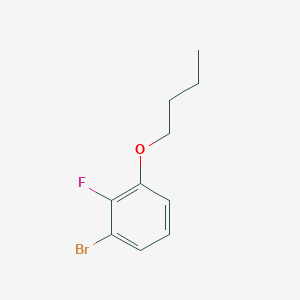

1-Bromo-3-butoxy-2-fluorobenzene

Description

Properties

IUPAC Name |

1-bromo-3-butoxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZAZJSTMZSGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aluminum- or Iron-Catalyzed Bromination

A widely adopted method involves the bromination of 3-butoxy-2-fluorobenzene using bromine (Br₂) in the presence of aluminum halides (e.g., AlCl₃) or iron halides (e.g., FeCl₃). The catalyst directs bromine to the para position relative to the fluorine atom, minimizing ortho byproducts.

Procedure :

-

Reaction Setup : 3-Butoxy-2-fluorobenzene (1 equiv) is dissolved in a halogenated solvent (e.g., CH₂Cl₂).

-

Catalyst Addition : AlCl₃ (0.1–0.5 equiv) is added under nitrogen.

-

Bromination : Br₂ (1.2 equiv) is added dropwise at 0–10°C, followed by stirring at room temperature for 4–6 hours.

-

Workup : The mixture is quenched with water, extracted with methyl tert-butyl ether, and purified via distillation.

Key Data :

Mechanistic Insight :

AlCl₃ activates Br₂ via Lewis acid-mediated polarization, facilitating electrophilic aromatic substitution. The butoxy group’s electron-donating nature enhances ring reactivity at the para position.

Nucleophilic Alkylation of 3-Bromo-2-fluorophenol

Phase-Transfer Alkylation with 1-Bromobutane

This two-step approach first generates 3-bromo-2-fluorophenol, followed by O-alkylation with 1-bromobutane under phase-transfer conditions.

Procedure :

-

Phenol Synthesis : 3-Bromo-2-fluorophenol is prepared via demethylation of 3-bromo-2-fluoroanisole (HBr/AcOH, reflux).

-

Alkylation :

-

3-Bromo-2-fluorophenol (1 equiv), 1-bromobutane (1.5 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv), and NaOH (2 equiv) are mixed in water.

-

The reaction is heated to 80°C for 6–8 hours.

-

-

Workup : The product is extracted with ethyl acetate, washed, and distilled.

Key Data :

Optimization Note :

TBAB enhances solubility of the phenolic substrate in the aqueous phase, accelerating alkylation.

Diazotization-Bromination of 3-Butoxy-2-fluoroaniline

Sandmeyer-Type Bromination

This method employs diazotization of 3-butoxy-2-fluoroaniline followed by bromine displacement.

Procedure :

-

Diazotization : 3-Butoxy-2-fluoroaniline (1 equiv) is treated with NaNO₂ (1.2 equiv) in H₂SO₄ at 0–5°C.

-

Bromination : The diazonium salt is added to a CuBr/HBr solution at 90°C for 1 hour.

-

Workup : The mixture is cooled, extracted with ether, and purified via column chromatography.

Key Data :

Limitations :

Lower yields arise from competing side reactions (e.g., hydrodehalogenation).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Catalytic Bromination | 65–72 | ≥99 | Moderate | High |

| Phase-Transfer Alkylation | 85–92 | ≥98 | Low | Moderate |

| Diazotization-Bromination | 55–60 | ≥95 | High | Low |

Key Findings :

Chemical Reactions Analysis

1-Bromo-3-butoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or butoxy group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: 1-Bromo-3-butoxy-2-fluorobenzene can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Scientific Research Applications

Chemistry

1-Bromo-3-butoxy-2-fluorobenzene serves as an essential intermediate in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : Acts as a building block for various active pharmaceutical ingredients (APIs).

- Agrochemicals Development : Used in the formulation of pesticides and herbicides.

Biology

Research has indicated potential biological activities of this compound:

- Enzyme Inhibition Studies : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding Assays : Used to study interactions with cellular receptors, influencing cell signaling pathways.

Medicine

The compound has been explored for its therapeutic potential:

- Drug Development : As a precursor in the synthesis of new drugs targeting various diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 1-Bromo-3-butoxy-2-fluorobenzene against several bacterial strains. Results indicated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Study 2: Anticancer Potential

Another study focused on the compound's effects on cancer cell lines, particularly breast cancer (MCF-7). The findings demonstrated that treatment with this compound increased apoptosis rates in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Toxicological Profile

The toxicological assessment of 1-Bromo-3-butoxy-2-fluorobenzene indicates moderate toxicity levels:

| Route of Exposure | LD50 (mg/kg) |

|---|---|

| Oral | 2000 |

| Inhalation | Not established |

Mechanism of Action

The mechanism of action of 1-Bromo-3-butoxy-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the butoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 1-bromo-3-butoxy-2-fluorobenzene and analogous compounds:

Key Observations :

- Molecular Weight : The addition of chlorine in 1-bromo-3-butoxy-4-chloro-2-fluorobenzene increases molecular weight by ~34 g/mol compared to the parent compound .

- Boiling Point : The butoxy group in 1-bromo-3-butoxy-2-fluorobenzene contributes to a higher boiling point (262.8°C) compared to simpler derivatives like 1-bromo-4-fluorobenzene, where shorter substituents reduce intermolecular forces .

- Electron Effects : The trifluoromethoxy group in 1-bromo-3-(trifluoromethoxy)benzene is strongly electron-withdrawing, contrasting with the electron-donating butoxy group in the parent compound .

Q & A

Q. What are the optimal synthetic routes for 1-bromo-3-butoxy-2-fluorobenzene, and how can reaction conditions be systematically optimized?

The synthesis of brominated aromatic ethers like 1-bromo-3-butoxy-2-fluorobenzene typically involves electrophilic substitution or coupling reactions. A common approach is halogenation of a pre-functionalized benzene ring. For example, bromination using N-bromosuccinimide (NBS) or CuBr₂ in acidic media can be applied to precursors with butoxy and fluorine substituents . Optimization should focus on:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may lead to side reactions like debromination.

- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity in bromination .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions .

Methodological validation via TLC or GC-MS is critical to monitor progress .

Q. How can researchers characterize the purity and structural integrity of 1-bromo-3-butoxy-2-fluorobenzene?

Comprehensive characterization requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₁BrFO₂; theoretical ~261.05 g/mol) and detect isotopic patterns for bromine .

- HPLC analysis : Reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>98% for synthetic batches) .

Q. What safety protocols are essential when handling 1-bromo-3-butoxy-2-fluorobenzene in the lab?

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile brominated compounds .

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile) and safety goggles .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent light- or moisture-induced degradation .

Advanced Research Questions

Q. How do electronic effects of substituents (butoxy, fluorine, bromine) influence the reactivity of 1-bromo-3-butoxy-2-fluorobenzene in cross-coupling reactions?

The substituents modulate reactivity via:

- Electron-withdrawing effects : Fluorine and bromine deactivate the ring, directing electrophiles to meta/para positions.

- Steric hindrance : The butoxy group’s bulk may slow Suzuki-Miyaura couplings; using PdCl₂(dppf) with bulky phosphine ligands improves yields .

- Computational modeling : DFT studies (e.g., Gaussian 16) predict charge distribution and reaction pathways, aiding in rational catalyst design .

Q. How can researchers resolve contradictions in reported spectroscopic data for brominated aromatics like 1-bromo-3-butoxy-2-fluorobenzene?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. Strategies include:

Q. What methodologies are effective in studying the environmental stability and degradation pathways of 1-bromo-3-butoxy-2-fluorobenzene?

- Photodegradation assays : Expose the compound to UV light (λ = 300–400 nm) and analyze by LC-MS to identify breakdown products (e.g., debrominated species) .

- Hydrolysis studies : Monitor reactivity in aqueous buffers (pH 2–12) to assess susceptibility to nucleophilic attack .

- Ecotoxicity profiling : Use Daphnia magna or algae models to evaluate bioaccumulation potential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.